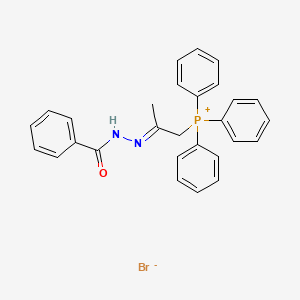
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C34H30BrN2P It is known for its unique structure, which combines a benzoylhydrazono group with a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide typically involves the reaction of benzoylhydrazine with a suitable alkylating agent, followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can exert its effects by modulating specific pathways. The benzoylhydrazono group may interact with active sites on enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-(Benzhydrylidene-hydrazono)propyl)triphenylphosphonium bromide
- (3,3-Diphenyl-allyl)triphenylphosphonium bromide
- (2-Methoxy-ethyl)triphenylphosphonium bromide
Uniqueness
What sets (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide apart from similar compounds is its specific combination of functional groups. The presence of both the benzoylhydrazono and triphenylphosphonium groups provides unique reactivity and biological activity, making it a versatile tool in scientific research.
Properties
CAS No. |
60661-81-6 |
|---|---|
Molecular Formula |
C28H26BrN2OP |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
[(2E)-2-(benzoylhydrazinylidene)propyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25N2OP.BrH/c1-23(29-30-28(31)24-14-6-2-7-15-24)22-32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,22H2,1H3;1H/b29-23+; |
InChI Key |
SLZFWSLHDOFHMD-BTCGTBLPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


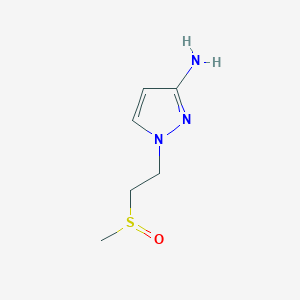
![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)
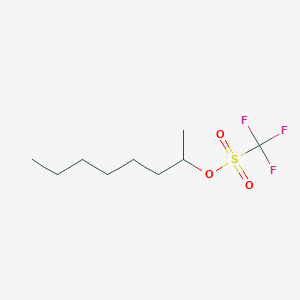



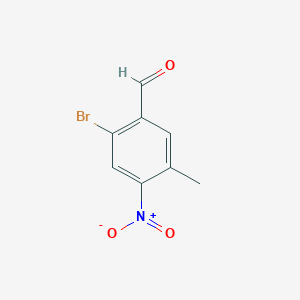
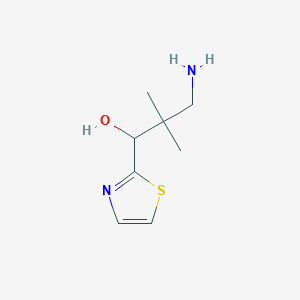
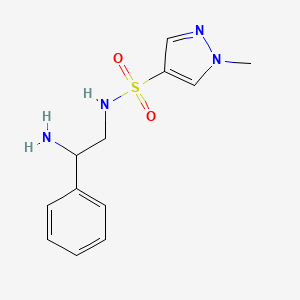
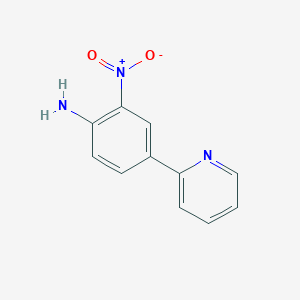
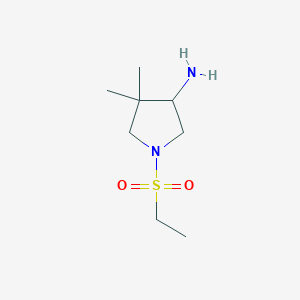
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)


